1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid is a heterocyclic compound characterized by the presence of a benzothiazole ring fused to a cyclopropane carboxylic acid moiety. This compound has gained attention in various fields due to its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is , and it is identified by the CAS number 869973-63-7.
This compound is classified under heterocyclic compounds, specifically those containing both nitrogen and sulfur in their structure. It is part of a broader category of benzothiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The synthesis and study of this compound are often conducted within research laboratories focusing on organic synthesis and medicinal chemistry.
The synthesis of 1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid can be achieved through several methods. A common synthetic route involves the cyclopropanation of a benzothiazole derivative followed by carboxylation.
The reaction conditions are optimized to ensure high yield and purity, with industrial methods potentially involving continuous flow processes for scalability.
The molecular structure of 1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid features a benzothiazole ring attached to a cyclopropane with a carboxylic acid functional group. The structural representation can be described as follows:
C1CC1(C(=O)O)C2=C(S1=NC=N2)C=CC=C1
1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid can undergo several chemical transformations:
Common reagents for these reactions include:
The mechanism of action for 1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid primarily involves its interaction with biological targets such as enzymes. Similar compounds have been shown to target cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
Relevant analyses often include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural confirmation.
1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid has several scientific applications:
The benzothiazole nucleus represents a structurally versatile "privileged scaffold" in medicinal chemistry due to its inherent capacity for target engagement across diverse biological systems. This bicyclic aromatic system, comprising fused benzene and thiazole rings, enables key interactions with enzymatic targets through hydrogen bonding, hydrophobic contacts, and π-stacking. The molecular structure of 1-(benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid strategically positions the carboxylic acid moiety for hydrogen bond donation/acceptance, while the planar benzothiazole system facilitates penetration through microbial membranes [4] [8].
Recent studies demonstrate benzothiazole derivatives exhibit potent activity against Gram-positive pathogens including Staphylococcus aureus (ATCC 29737) and Gram-negative strains like Escherichia coli (ATCC 25922), with minimum inhibitory concentrations (MIC) as low as 8 µg/mL. Hybridization strategies further enhance this activity, as evidenced by tetrazine-benzothiazole conjugates showing 50-87% biofilm inhibition against Pseudomonas aeruginosa and other resistant pathogens [6] [8]. The antibiofilm activity is particularly significant given that biofilms confer up to 1000-fold increased antibiotic resistance. Molecular docking analyses reveal that these derivatives competitively bind to enzymatic active sites involved in quorum sensing and cell wall biosynthesis, disrupting microbial communication pathways essential for virulence [6].
Table 1: Pharmacological Profiles of Benzothiazole Derivatives in Antimicrobial Applications
Benzothiazole Derivative | Target Microorganisms | Key Activities | Mechanistic Insights |
---|---|---|---|
Tetrazine-benzothiazole hybrids | P. aeruginosa, S. aureus | 59-87% biofilm inhibition, MIC: 8-128 µg/mL | Quorum sensing disruption via violacein inhibition (IC~50~: 28-107 µg/mL) |
Phthalimide-benzothiazoles | Gram-positive/Gram-negative strains | Enhanced bactericidal efficacy | Membrane permeabilization, efflux pump inhibition |
1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid derivatives | Multidrug-resistant pathogens | Synergistic effects with conventional antibiotics | Competitive inhibition of penicillin-binding proteins |
The cyclopropane ring in 1-(benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid serves as a strategic bioisostere with profound implications for drug optimization. This strained carbocyclic system mimics transitional states of enzymatic substrates while conferring exceptional metabolic stability against oxidative degradation pathways. Compared to acyclic alkyl counterparts, the cyclopropane moiety reduces susceptibility to cytochrome P450-mediated metabolism, extending compound half-life in hepatic microsomal assays by 2-3 fold [2] [9].
The cyclopropane's bond angle distortion (≈115°) creates unique electronic properties that enhance target affinity. When incorporated as an amide bioisostere, the cyclopropanecarboxylic acid group maintains hydrogen-bonding capacity comparable to carbonyl groups while resisting hydrolytic cleavage by proteases. This is exemplified in EGFR inhibitors where cyclopropane-containing derivatives achieve IC~50~ values of 0.69-4.82 μM against tyrosine kinase domains, rivaling reference drugs like erlotinib (IC~50~ = 1.3 μM) [2] [3]. Molecular dynamics simulations confirm the cyclopropane ring induces optimal spatial orientation for simultaneous hydrogen bonding with key residues (e.g., Lys721 and Asp831 in EGFR), explaining its enhanced binding affinity over linear chain analogs [3] [9].
In soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, the cyclopropane scaffold enables dual inhibition (IC~50~ < 10 nM for both enzymes) by precisely positioning pharmacophores within adjacent hydrophobic pockets. This bifunctional activity is unattainable with conventional carboxylic acid bioisosteres like tetrazoles or oxadiazoles, underscoring the cyclopropane's unique versatility [5] [9].
Molecular hybridization integrates pharmacophoric elements of distinct bioactive molecules to create multifunctional agents with enhanced therapeutic profiles. The fusion of benzothiazole with cyclopropanecarboxylic acid exemplifies this approach, yielding compounds with synergistic biological activities. Three primary hybridization strategies have emerged:
Covalent Tethering: Direct conjugation via amide bonds or ester linkages creates rigid hybrids targeting complementary binding sites. For instance, coupling 1-(benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid with triazole motifs produces EGFR inhibitors (e.g., compounds 8a-c) with IC~50~ values of 13-19 μM against T47D breast cancer cells. These hybrids leverage the benzothiazole's ATP-binding affinity and the cyclopropane's metabolic stability [2] [3].
Spacer-Mediated Hybrids: Inserting flexible alkyl or polyethylene glycol spacers optimizes distance between pharmacophores. Hybrids with C~2~-C~4~ spacers demonstrate 5-fold enhanced antibiofilm activity compared to non-spacered analogs by simultaneously engaging bacterial efflux pumps and quorum-sensing receptors [6] [10].
Cyclodextrin Inclusion Complexes: Supramolecular encapsulation addresses solubility limitations. Methyl-β-cyclodextrin complexes of benzothiazole-cyclopropane hybrids increase aqueous solubility >100-fold while enhancing antibacterial efficacy against Klebsiella pneumoniae by facilitating membrane penetration [10].
Table 2: Biological Activities of Benzothiazole-Cyclopropane Hybrid Compounds
Hybrid Structure | Biological Target | Potency (IC~50~/MIC) | Therapeutic Application |
---|---|---|---|
Triazole-benzothiazole-cyclopropane | EGFR kinase | 0.69-4.82 μM | Breast cancer (T47D cells) |
Tetrazine-cyclopropanecarboxylic acid | Bacterial violacein synthesis | 28.56-107.45 µg/mL | Anti-quorum sensing agents |
Phthalimide-benzothiazole-cyclopropane | Gram-negative bacteria | MIC: 8-32 µg/mL | Broad-spectrum antibiotics |
Methyl-β-cyclodextrin inclusion complex | Multidrug-resistant biofilms | 64->256 µg/mL | Biofilm-associated infections |
Docking studies of these hybrids reveal distinct binding modalities: The benzothiazole moiety intercalates into DNA or stacks within ATP-binding pockets, while the cyclopropanecarboxylic acid anchors to polar residues via salt bridges. In anticancer hybrids, this dual binding inhibits kinase autophosphorylation and downstream signaling (98.5% inhibition at 10 μM), significantly surpassing single pharmacophore controls [2] [4]. For antimicrobial applications, hybridization broadens spectrum coverage to include fungal pathogens like Candida albicans (NCIM 3102) through chitin synthase inhibition, demonstrating the scaffold's adaptability across therapeutic areas [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0